molecular formula C7H12O3 B1602886 Ethylpropionyl acetate CAS No. 15224-07-4

Ethylpropionyl acetate

Cat. No.: B1602886
CAS No.: 15224-07-4
M. Wt: 144.17 g/mol
InChI Key: BVOQAUOJSQUGLN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethylpropionyl acetate, also known as acetyl pentanoate, is a chemical compound that is used as a precursor in the synthesis of various other compounds . The primary targets of this compound are the enzymes and substrates involved in these synthesis reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, this compound reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . This indicates that the compound can participate in organic synthesis reactions, acting as a reactant to produce different compounds.

Result of Action

The primary result of this compound’s action is the production of other compounds through synthesis reactions . These compounds could have various molecular and cellular effects depending on their specific roles and functions.

Action Environment

The action, efficacy, and stability of this compound likely depend on various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactants and enzymes, and the specific conditions under which the reactions are carried out. For instance, the reaction of this compound with tropolone p-toluenesulfonate requires the presence of sodium ethoxide .

Biochemical Analysis

Biochemical Properties

Ethylpropionyl acetate is involved in biochemical reactions similar to those of acetate, a related compound . Acetate and its metabolism, including energy production, lipid synthesis, and protein acetylation, play crucial roles in cellular metabolism . This compound, like acetate, must be converted to acetyl coenzyme A (acetyl-CoA) to participate in these biochemical reactions .

Cellular Effects

Acetate has been implicated in a range of health benefits and is generated within all cells by deacetylation reactions . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Molecular Mechanism

The molecular mechanism of this compound likely involves its conversion to acetyl-CoA, which participates in central carbon metabolism . Acetyl-CoA is involved in both anabolic and catabolic processes, and its concentration in cells mediates protein acetylation .

Temporal Effects in Laboratory Settings

It’s important to consider factors such as temperature fluctuations, which can significantly impact the reliability of lab tests .

Metabolic Pathways

This compound likely participates in metabolic pathways similar to those of acetate. Acetate is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .

Subcellular Localization

Understanding where a compound is localized within a cell can provide valuable insights into its activity or function .

Preparation Methods

Ethylpropionyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with propionyl chloride in the presence of a base such as sodium ethoxide . The reaction proceeds as follows:

CH3COOCH2CH3+CH3CH2COClCH3CH2COCH2COOCH2CH3+HCl\text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{HCl} CH3​COOCH2​CH3​+CH3​CH2​COCl→CH3​CH2​COCH2​COOCH2​CH3​+HCl

Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Ethylpropionyl acetate undergoes various chemical reactions, including:

Major products formed from these reactions include ethyl 3-hydroxyvalerate, ethyl 3-aminovalerate, and various substituted derivatives .

Properties

IUPAC Name

acetyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQAUOJSQUGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620109
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15224-07-4
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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